(4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone
Description
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO2/c18-15-7-3-13(4-8-15)17(19)14-5-9-16(10-6-14)20-11-12-1-2-12/h3-10,12H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAQQQAWVIVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is classified as a small molecule with the following chemical formula:
- Chemical Formula : CHF\O
- Molecular Weight : Approximately 240.27 g/mol
The structure features a cyclopropyl group and a fluorophenyl moiety, which contribute to its unique pharmacological profile.
Research indicates that this compound exhibits several mechanisms of action, primarily involving the modulation of specific enzyme activities:
- Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to selectively inhibit phosphodiesterase enzymes, particularly PDE4, which plays a crucial role in regulating intracellular cAMP levels. This inhibition can lead to enhanced signaling pathways associated with anti-inflammatory responses .
- Amino Peptidase Activity : It also demonstrates aminopeptidase activity, which may contribute to its anti-inflammatory effects by inactivating pro-inflammatory peptides .
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below is a summary of its notable activities:
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis . -
Anticancer Activity :
In vitro assays indicated that the compound exhibits cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . -
Neuroprotective Properties :
Research has shown that the compound can enhance memory retention in animal models by inhibiting PDE4 activity, leading to increased cAMP levels in the brain .
Scientific Research Applications
Dopamine Transporter Inhibition
Research indicates that compounds similar to (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone exhibit significant inhibitory effects on dopamine transporters (DAT). These compounds are being studied for their potential use in treating neuropsychiatric disorders such as depression and attention-deficit hyperactivity disorder (ADHD) due to their ability to enhance dopamine levels in the synaptic cleft .
Histone Deacetylase (HDAC) Inhibition
The compound has been identified as a potential inhibitor of histone deacetylases, which play a crucial role in gene expression regulation. HDAC inhibitors are being explored for their therapeutic effects in cancer treatment, particularly in hematological malignancies and solid tumors. By inhibiting HDAC activity, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
Tankyrase Inhibition
Another significant application of this compound is its role as a tankyrase inhibitor. Tankyrases are involved in the Wnt signaling pathway, which is critical for various cellular processes including proliferation and differentiation. Inhibiting tankyrase activity can potentially be used to treat cancers characterized by aberrant Wnt signaling, as well as metabolic disorders related to energy homeostasis .
Comprehensive Data Table
| Application Area | Mechanism of Action | Therapeutic Potential |
|---|---|---|
| Dopamine Transporter Inhibition | Enhances dopamine availability at synapses | Treatment of ADHD, depression |
| Histone Deacetylase Inhibition | Modulates gene expression and induces apoptosis | Cancer therapy (solid tumors, leukemia) |
| Tankyrase Inhibition | Disrupts Wnt signaling pathway | Cancer treatment, metabolic disorders |
Case Study 1: Dopamine Transporter Research
A study evaluated the structure-activity relationship (SAR) of various analogs related to this compound. The results demonstrated that specific modifications enhanced selectivity for the DAT, suggesting a promising avenue for developing targeted therapies for ADHD and other dopamine-related disorders .
Case Study 2: HDAC Inhibitors in Cancer Therapy
In preclinical trials, compounds exhibiting HDAC inhibitory activity similar to this compound showed significant anti-tumor effects in models of breast cancer. These findings support the potential use of such compounds in clinical settings for managing resistant forms of cancer .
Case Study 3: Targeting Wnt Signaling
Research focused on tankyrase inhibitors has revealed that compounds like this compound can effectively reduce tumor growth in xenograft models of colorectal cancer by stabilizing Axin proteins and promoting β-catenin degradation. This mechanism highlights the compound's potential in treating cancers with Wnt pathway dysregulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Methanone Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
Physicochemical Properties (Inferred)
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the formation of the diaryl ketone linkage through a Friedel-Crafts acylation or related electrophilic aromatic substitution using an acid chloride intermediate derived from one aromatic component, followed by coupling with the other aromatic ring bearing the desired substituent (cyclopropylmethoxy or fluorophenyl).
Preparation of Key Intermediates
Formation of Acid Chloride:
The carboxylic acid precursor (e.g., 4-cyclopropylmethoxybenzoic acid) is converted to the corresponding acid chloride using oxalyl chloride in anhydrous conditions, often with catalytic DMF to facilitate the reaction. This step is conducted at low temperatures (0–5 °C) to control reactivity and minimize side reactions. The acid chloride is typically isolated as a crude oil and used directly in the subsequent step without purification.Aromatic Ketone Formation via Friedel-Crafts Acylation:
The acid chloride is reacted with 4-fluorobenzene or a suitable fluorophenyl derivative in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride or iron(III) chloride. The reaction is performed at low temperature (0–5 °C) to moderate the exothermic nature and improve selectivity. The mixture is stirred for 1–2 hours, then quenched with ice-water, and the product is isolated by extraction and purification.
Reaction Conditions and Optimization
- Temperature Control: Maintaining low temperatures (0–5 °C) during acid chloride formation and Friedel-Crafts acylation is critical to prevent side reactions such as polyacylation or decomposition of sensitive groups.
- Stoichiometry: Using slight excess of acid chloride or fluorobenzene can drive the reaction to completion, but careful control avoids overreaction.
- Catalyst Choice: Aluminum trichloride is preferred for Friedel-Crafts acylation due to its strong Lewis acidity and ability to activate the acid chloride; iron(III) chloride can be an alternative catalyst in some related syntheses.
- Solvent Selection: Dichloromethane or 1,2-dichloroethane are commonly used solvents providing good solubility and reaction control.
Purification Techniques
- Extraction: After reaction quenching, the organic phase is separated and washed with water and brine to remove inorganic residues.
- Drying: Organic extracts are dried over anhydrous sodium sulfate.
- Chromatography: Silica gel column chromatography with eluent mixtures such as ethyl acetate/hexane is used to purify the ketone product.
- Recrystallization: Further purification can be achieved by recrystallization from solvents like ethanol or isopropanol.
Summary of Key Data from Analogous Syntheses
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Acid chloride formation time | 2–3 hours | At 0–5 °C with oxalyl chloride |
| Friedel-Crafts reaction time | 1–2 hours | Low temperature to control selectivity |
| Yield | 70–85% | Based on analogous diaryl ketone syntheses |
| Purity | ≥95% after chromatography | Confirmed by spectroscopic methods |
Supporting Research Findings
- The use of oxalyl chloride with catalytic DMF for acid chloride formation is a well-established method providing high conversion and minimal side products.
- Friedel-Crafts acylation with fluorobenzene in the presence of aluminum trichloride or iron(III) chloride yields diaryl ketones with good regioselectivity and yields up to 82% reported for similar compounds.
- The presence of electron-donating groups like cyclopropylmethoxy on the aromatic ring can influence the reactivity and require careful control of reaction conditions to avoid polysubstitution.
This detailed preparation approach, grounded in the synthesis of structurally related diaryl ketones and supported by diverse literature data, provides a robust framework for the efficient and reproducible synthesis of (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone.
Q & A
Basic: What synthetic strategies are recommended for preparing (4-Cyclopropylmethoxyphenyl)-(4-fluorophenyl)-methanone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
- Friedel-Crafts acylation : Reacting 4-cyclopropylmethoxybenzene with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone .
- Protecting group strategies : Introducing the cyclopropylmethoxy group via nucleophilic substitution on a pre-formed methanone intermediate, followed by deprotection .
Optimization : - Temperature control (0–5°C) minimizes side reactions during acylation.
- Solvent selection (e.g., dichloromethane for Friedel-Crafts) improves yield .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Advanced: How do the electronic properties of the cyclopropylmethoxy and fluorophenyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Cyclopropylmethoxy group : The electron-donating methoxy moiety enhances electron density on the adjacent phenyl ring, facilitating electrophilic aromatic substitution. However, the cyclopropyl ring introduces steric hindrance, which may slow kinetics .
- Fluorophenyl group : The electron-withdrawing fluorine atom deactivates the ring, directing electrophiles to meta positions. Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and partial charge distributions .
Experimental validation : - Compare reaction rates with analogs (e.g., methoxy vs. ethoxy substituents) using kinetic assays.
- Use Hammett plots to correlate substituent effects with reactivity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Aromatic protons appear as distinct multiplets (δ 6.8–7.8 ppm). The cyclopropylmethoxy group shows a triplet for the methylene (–OCH₂–, δ ~3.8 ppm) and cyclopropyl protons (δ ~0.6–1.2 ppm) .
- ¹³C NMR : Carbonyl resonance at δ ~195 ppm; fluorine coupling splits adjacent carbons .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹; C–F stretch at ~1220 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 298.1104 (calculated for C₁₇H₁₅FO₂) .
Advanced: How can computational modeling predict the biological target interactions of this compound?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. The fluorophenyl group may enhance hydrophobic interactions, while the ketone could form hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
- SAR studies : Synthesize analogs (e.g., replacing fluorine with chlorine) and correlate binding affinity (IC₅₀) with computed binding energies .
Data Contradiction: How to resolve discrepancies in reported biological activities of structurally similar methanone derivatives?
Methodological Answer:
- Source analysis : Verify experimental conditions (e.g., cell lines, assay protocols). For example, conflicting cytotoxicity data may arise from differences in MTT assay incubation times .
- Stereochemical considerations : Chiral analogs (e.g., R vs. S configurations) can exhibit divergent activities. Use chiral HPLC or circular dichroism to confirm enantiopurity .
- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple studies, weighting results by sample size and methodological rigor .
Advanced: What strategies are effective for studying the metabolic stability of this compound?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The cyclopropylmethoxy group may undergo oxidative cleavage by CYP3A4 .
- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways. Compare half-life (t₁/₂) in microsomal vs. cytosolic fractions .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Basic: How to assess the compound’s photostability for applications in materials science?
Methodological Answer:
- UV-Vis spectroscopy : Monitor absorbance changes under controlled UV exposure (λ = 254–365 nm). Fluorophenyl groups often enhance stability due to reduced π→π* transitions .
- X-ray crystallography : Determine crystal packing effects; dense packing may reduce photodegradation .
- Accelerated aging tests : Expose thin films to UV light (1000 W/m²) and quantify degradation products via GC-MS .
Advanced: What role does the cyclopropylmethoxy group play in modulating lipophilicity and bioavailability?
Methodological Answer:
- LogP measurement : Determine octanol-water partition coefficients experimentally or via computational tools (e.g., MarvinSketch). The cyclopropylmethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability .
- Permeability assays : Use Caco-2 cell monolayers to simulate intestinal absorption. Compare apparent permeability (Papp) with control compounds .
- Solubility enhancement : Formulate with cyclodextrins or nanoparticles to counteract high logP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
